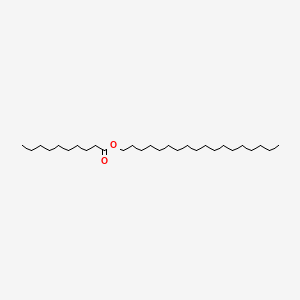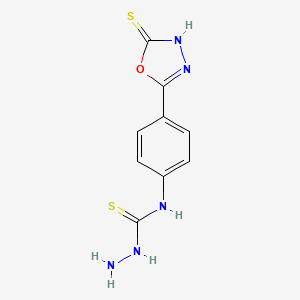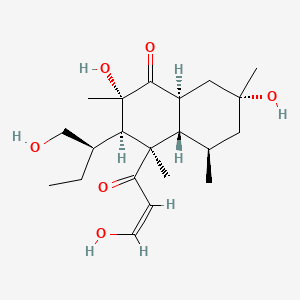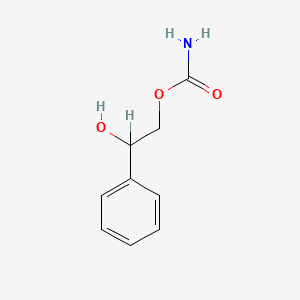
Takeda103A
Vue d'ensemble
Description
This compound is primarily used in scientific research to study the inhibition of GRK2, which plays a crucial role in various physiological processes, including heart failure .
Preparation Methods
The synthesis of Takeda103A involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The compound is then purified to a high degree of purity, often exceeding 98% .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO and ethanol, which are used to dissolve the compound for further reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is primarily used in the study of heart failure due to its potent inhibition of GRK2 . Additionally, it is used in research related to G protein-coupled receptors (GPCRs), which are central to many physiological processes . The compound’s ability to inhibit GRK2 makes it a valuable tool in the study of various diseases and conditions related to GPCR signaling .
Mechanism of Action
This compound exerts its effects by inhibiting GRK2, a kinase involved in the phosphorylation of G protein-coupled receptors. By inhibiting GRK2, this compound prevents the phosphorylation and subsequent desensitization of GPCRs, thereby modulating GPCR signaling pathways . This inhibition is highly selective, with this compound showing a strong preference for GRK2 over other kinases .
Comparison with Similar Compounds
This compound is unique in its high selectivity and potency as a GRK2 inhibitor. Similar compounds include GSK180736A and paroxetine, both of which also inhibit GRK2 but with different selectivity profiles . This compound’s high selectivity for GRK2 makes it particularly valuable for research focused on this specific kinase .
Applications De Recherche Scientifique
Takeda103A has a wide range of scientific research applications. It is primarily used in the study of heart failure due to its potent inhibition of GRK2 . Additionally, it is used in research related to G protein-coupled receptors (GPCRs), which are central to many physiological processes . The compound’s ability to inhibit GRK2 makes it a valuable tool in the study of various diseases and conditions related to GPCR signaling .
Mécanisme D'action
Target of Action
Takeda103A, also known as CMPD103A, is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a key player in the regulation of G protein-coupled receptors (GPCRs), which are central to many physiological processes .
Mode of Action
This compound interacts with GRK2 and inhibits its activity. This interaction prevents the phosphorylation of GPCRs by GRK2 .
Biochemical Pathways
The inhibition of GRK2 by this compound affects the GPCR signaling pathway. GPCRs are involved in a wide range of physiological processes, including sensory perception, immune response, and regulation of mood and behavior . By inhibiting GRK2, this compound can potentially modulate these processes.
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable solvent for research purposes.
Result of Action
The inhibition of GRK2 by this compound can potentially modulate the physiological processes regulated by GPCRs. For instance, this compound has been suggested to have potential for the research of heart failure , a condition where GPCR signaling plays a crucial role.
Analyse Biochimique
Biochemical Properties
Takeda103A interacts with GRK2, a member of the G protein-coupled receptor kinases . The nature of this interaction is inhibitory, with this compound effectively blocking the activity of GRK2 . This interaction is crucial in the context of biochemical reactions, as GRK2 plays a significant role in the regulation of G protein-coupled receptors (GPCRs), which are central to many physiological processes .
Cellular Effects
The effects of this compound on cells are largely tied to its inhibition of GRK2. By inhibiting GRK2, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GRK2, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and cellular signaling, as GRK2 is involved in the regulation of GPCRs
Méthodes De Préparation
The synthesis of Takeda103A involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The compound is then purified to a high degree of purity, often exceeding 98% .
Analyse Des Réactions Chimiques
Takeda103A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMSO and ethanol, which are used to dissolve the compound for further reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Takeda103A is unique in its high selectivity and potency as a GRK2 inhibitor. Similar compounds include GSK180736A and paroxetine, both of which also inhibit GRK2 but with different selectivity profiles . This compound’s high selectivity for GRK2 makes it particularly valuable for research focused on this specific kinase .
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBSMGFTNCQOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)


